
2-Isobutyl-4,4,6-trimethyl-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isobutyl-4,4,6-trimethyl-1,3,2-dioxaborinane is an organic compound with the molecular formula C10H21BO2 It is a boron-containing heterocycle, specifically a dioxaborinane, which is characterized by a six-membered ring containing both oxygen and boron atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-4,4,6-trimethyl-1,3,2-dioxaborinane typically involves the reaction of boronic acids or boronates with diols. One common method is the reaction of isobutylboronic acid with 2,2,4-trimethyl-1,3-pentanediol under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boron compound. The reaction mixture is heated to reflux, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts, such as transition metal complexes, can enhance the efficiency of the reaction. Additionally, advanced purification techniques, such as chromatography, may be employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Isobutyl-4,4,6-trimethyl-1,3,2-dioxaborinane can undergo several types of chemical reactions, including:
Oxidation: The boron atom in the compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron atom to a lower oxidation state, forming boranes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in organic solvents like tetrahydrofuran or diethyl ether.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the boron atom under mild conditions, often in the presence of a base like triethylamine.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Various boron-containing derivatives, depending on the nucleophile used.
Scientific Research Applications
2-Isobutyl-4,4,6-trimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It is also employed in hydroboration reactions, which are important for the synthesis of alcohols and other functional groups.
Medicine: Boron neutron capture therapy (BNCT) is a cancer treatment that utilizes boron-containing compounds to target and destroy cancer cells.
Industry: The compound is used in the production of advanced materials, such as boron-containing polymers and ceramics, which have applications in electronics, aerospace, and other high-tech industries.
Mechanism of Action
The mechanism by which 2-Isobutyl-4,4,6-trimethyl-1,3,2-dioxaborinane exerts its effects depends on the specific application. In hydroboration reactions, the boron atom acts as an electrophile, reacting with alkenes to form organoboron intermediates. These intermediates can then be converted to various functional groups through subsequent reactions. In BNCT, the boron atom captures neutrons, leading to the release of high-energy particles that selectively destroy cancer cells.
Comparison with Similar Compounds
Similar Compounds
4,4,6-Trimethyl-1,3,2-dioxaborinane: A similar compound with a different substituent at the boron atom.
2,2’-Oxybis(4,4,6-trimethyl-1,3,2-dioxaborinane): A dimeric form of the compound with an oxygen bridge between two dioxaborinane units.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A related compound with an isopropoxy group and a different ring structure.
Uniqueness
2-Isobutyl-4,4,6-trimethyl-1,3,2-dioxaborinane is unique due to its specific substituents and ring structure, which confer distinct chemical properties and reactivity. Its isobutyl group provides steric hindrance, affecting the compound’s reactivity and selectivity in chemical reactions. Additionally, the presence of the dioxaborinane ring enhances its stability and makes it suitable for various applications in research and industry.
Properties
CAS No. |
67562-23-6 |
---|---|
Molecular Formula |
C10H21BO2 |
Molecular Weight |
184.09 g/mol |
IUPAC Name |
4,4,6-trimethyl-2-(2-methylpropyl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C10H21BO2/c1-8(2)7-11-12-9(3)6-10(4,5)13-11/h8-9H,6-7H2,1-5H3 |
InChI Key |
MWSRDHSNGZYVOY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.